molecular formula C14H14N2S B14671951 1-Benzyl-2-methylpyridin-1-ium thiocyanate CAS No. 51081-39-1

1-Benzyl-2-methylpyridin-1-ium thiocyanate

Cat. No.: B14671951
CAS No.: 51081-39-1
M. Wt: 242.34 g/mol
InChI Key: ZIGDHGVVJPSUQD-UHFFFAOYSA-M
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Description

1-Benzyl-2-methylpyridin-1-ium thiocyanate is a chemical compound that belongs to the class of organic thiocyanates It is characterized by the presence of a benzyl group attached to a methylpyridinium ion, with a thiocyanate anion

Preparation Methods

The synthesis of 1-Benzyl-2-methylpyridin-1-ium thiocyanate typically involves the reaction of 1-benzyl-2-methylpyridinium chloride with a thiocyanate salt, such as potassium thiocyanate or sodium thiocyanate, in an appropriate solvent. The reaction is usually carried out under mild conditions, and the product is isolated through crystallization or other purification techniques .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Benzyl-2-methylpyridin-1-ium thiocyanate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiocyanate group to thiols or other sulfur-containing compounds.

    Substitution: The thiocyanate group can be substituted by other nucleophiles, such as halides or amines, under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides or amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Benzyl-2-methylpyridin-1-ium thiocyanate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-2-methylpyridin-1-ium thiocyanate involves its interaction with various molecular targets. The thiocyanate group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This can lead to the inhibition of certain enzymes or the disruption of cellular processes. The exact pathways and molecular targets are still under investigation, but the compound’s ability to form stable complexes with metals and other molecules is a key aspect of its activity .

Comparison with Similar Compounds

1-Benzyl-2-methylpyridin-1-ium thiocyanate can be compared with other thiocyanate-containing compounds, such as:

    Potassium thiocyanate: A simple salt used in various chemical reactions.

    Sodium thiocyanate: Another common thiocyanate salt with similar applications.

    Mercury(II) thiocyanate: Known for its use in pyrotechnics but with different chemical properties.

Properties

CAS No.

51081-39-1

Molecular Formula

C14H14N2S

Molecular Weight

242.34 g/mol

IUPAC Name

1-benzyl-2-methylpyridin-1-ium;thiocyanate

InChI

InChI=1S/C13H14N.CHNS/c1-12-7-5-6-10-14(12)11-13-8-3-2-4-9-13;2-1-3/h2-10H,11H2,1H3;3H/q+1;/p-1

InChI Key

ZIGDHGVVJPSUQD-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=CC=[N+]1CC2=CC=CC=C2.C(#N)[S-]

Origin of Product

United States

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